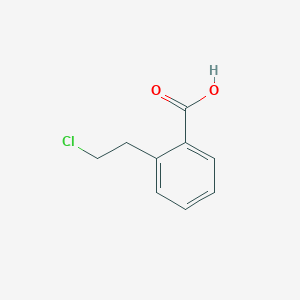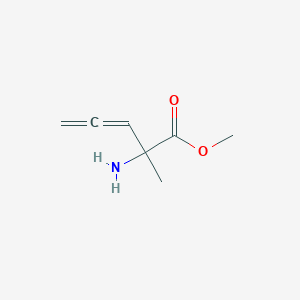![molecular formula C9H4F3NO2S B14190892 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one CAS No. 851224-79-8](/img/structure/B14190892.png)
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one is a heterocyclic compound that contains a thiazole ring. It is known for its unique chemical structure and properties, making it a valuable compound in various fields of scientific research and industrial applications .
Métodos De Preparación
The synthesis of 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out by heating chlorocarbonylsulfenyl chloride and an appropriate amide in a solvent such as toluene or chloroform . The reaction conditions may vary depending on the specific requirements, including the use of an inert atmosphere and the drop-wise addition of chlorocarbonylsulfenyl chloride . Industrial production methods often follow similar synthetic routes but are optimized for larger-scale production.
Análisis De Reacciones Químicas
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one undergoes various chemical reactions, including:
Decarboxylation: This reaction leads to the formation of isothiazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include chlorocarbonylsulfenyl chloride and various amides. The major products formed from these reactions are isothiazole derivatives and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of various heterocyclic compounds.
Medicine: Its unique structure and properties make it a valuable compound in drug discovery and development.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one involves its interaction with molecular targets such as proteasomes. The compound inhibits the activity of proteasomes, leading to the accumulation of proteins within cells and ultimately causing cell death . This mechanism is particularly effective against non-replicating bacteria, making it a promising candidate for antimicrobial therapies .
Comparación Con Compuestos Similares
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one is unique due to its trifluoromethylphenyl substituent, which enhances its chemical stability and biological activity. Similar compounds include:
5-Phenyl-1,3,4-oxathiazol-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(4-Nitrophenyl)-1,3,4-oxathiazol-2-one: Contains a nitro group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
These similar compounds highlight the importance of the trifluoromethyl group in enhancing the properties of this compound.
Propiedades
Número CAS |
851224-79-8 |
|---|---|
Fórmula molecular |
C9H4F3NO2S |
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethyl)phenyl]-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)6-3-1-5(2-4-6)7-13-16-8(14)15-7/h1-4H |
Clave InChI |
GZAHQYHNEAZGTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NSC(=O)O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)

![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
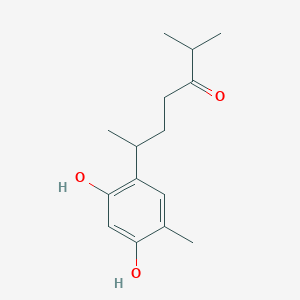
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
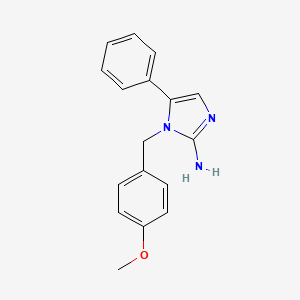
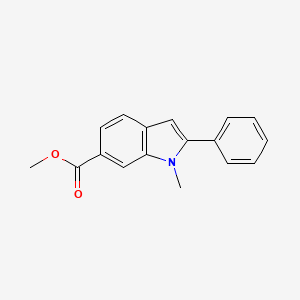
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
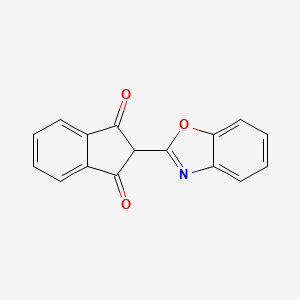

![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
